molecular formula C24H16N2O2S B5344841 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one

3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one

Cat. No. B5344841
M. Wt: 396.5 g/mol
InChI Key: RMNYCESKDIXNLM-SEYXRHQNSA-N
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Description

3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one, also known as Luteolin, is a naturally occurring flavone found in several plants such as celery, green peppers, and chamomile tea. Luteolin has been extensively studied for its potential therapeutic properties and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to act by inhibiting several cellular pathways involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of several pro-inflammatory cytokines and enzymes, including COX-2 and iNOS. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been shown to have anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, this compound has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, availability, and low cost. This compound is also readily soluble in several solvents, making it easy to use in experiments. However, this compound has some limitations, including its low bioavailability and poor solubility in water. These limitations may affect the efficacy of this compound in some experiments.

Future Directions

There are several future directions for the study of 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one. One potential direction is the development of this compound-based therapies for the treatment of several diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic properties. Another potential direction is the development of novel methods for the synthesis of this compound, which may improve its bioavailability and efficacy in experiments.
Conclusion:
In conclusion, this compound is a naturally occurring flavone with several potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, and has shown promising results in several scientific studies. This compound has several advantages for lab experiments, including its low toxicity, availability, and low cost. However, it also has some limitations, including its low bioavailability and poor solubility in water. Further studies are needed to fully understand the potential therapeutic properties of this compound and its mechanism of action.

Synthesis Methods

3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one can be synthesized using several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of this compound involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with 1-phenylhydrazine and 2-thiophenecarboxaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. This compound can also be extracted from natural sources such as celery, green peppers, and chamomile tea using solvent extraction methods.

Scientific Research Applications

3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties in several scientific studies. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential neuroprotective effects and has shown promising results in several studies.

properties

IUPAC Name

(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2S/c27-20(23-11-6-14-29-23)13-12-18-16-26(19-8-2-1-3-9-19)25-24(18)22-15-17-7-4-5-10-21(17)28-22/h1-16H/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNYCESKDIXNLM-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=CC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C\C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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